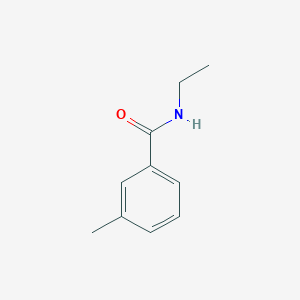

N-ethyl-3-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPINATACRXASTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181313 | |

| Record name | Benzamide, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26819-07-8 | |

| Record name | N-Ethyl-3-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-3-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of N Ethyl 3 Methylbenzamide

Direct Synthetic Approaches for N-ethyl-3-methylbenzamide

Direct approaches to forming this compound focus on the straightforward reaction between a 3-methylbenzoyl precursor and ethylamine (B1201723). These methods are fundamental in organic synthesis for creating the crucial amide linkage.

Amidation Reactions via Coupling Agents (e.g., 3-methylbenzoic acid and ethylamine)

The most direct route to this compound is the condensation reaction between 3-methylbenzoic acid and ethylamine. ontosight.ai This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. ontosight.ai In practice, direct heating of a carboxylic acid and an amine can lead to an acid-base reaction forming an ammonium (B1175870) salt, which requires high temperatures to dehydrate into an amide. miracosta.edustackexchange.com To overcome this, various coupling reagents are employed to enable the reaction to proceed under milder conditions.

Commonly, the synthesis is achieved by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. miracosta.educhemconnections.org For instance, 3-methylbenzoic acid (m-toluic acid) can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methylbenzoyl chloride. miracosta.educhemconnections.org This highly reactive acyl chloride is then treated with ethylamine. The lone pair of the nitrogen on ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final this compound product. docbrown.info While effective, this is a two-step process that often generates acidic byproducts like HCl. miracosta.edu

Alternatively, one-pot methods using direct coupling agents are preferred for their efficiency. These reagents activate the carboxylic acid in situ, allowing for immediate reaction with the amine. Examples of such reagents used in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), and phosphonium- or uronium-based reagents. fishersci.co.ukresearchgate.netorganic-chemistry.org

Advanced Amide Bond Formation Strategies and Principles (Generalizable from related compounds like DEET, N,N-diethyl-3-methylbenzamide)

Insights into more advanced and sustainable synthetic strategies for this compound can be drawn from the extensive research on its close structural analog, N,N-diethyl-3-methylbenzamide (DEET). These methods often prioritize catalytic processes, greener reaction conditions, and one-pot procedures.

Catalytic Oxidative Coupling Methods (e.g., using metal-organic frameworks)

A novel approach for amide synthesis is the catalytic oxidative coupling of a carboxylic acid with a formamide (B127407), which serves as the amine source. This has been successfully applied to the synthesis of DEET. In this method, a copper-based metal-organic framework (MOF) acts as a heterogeneous catalyst to promote the oxidative coupling between 3-toluic acid and N,N-diethylformamide, using a hydroperoxide as the oxidant. This reaction has demonstrated excellent performance, achieving high conversion and yield of the desired amide product.

Evaluation of Eco-Friendly Synthesis Metrics

The sustainability of synthetic procedures is a critical aspect of modern chemistry. The development of greener alternatives to traditional chemical processes is often evaluated using various metrics. For instance, the synthesis of p-menthane-3,8-diols (PMD), a natural repellent sometimes compared to DEET, has been assessed using metrics like the Process Mass Intensity (PMI), Turn Over Number (TON), Turn Over Frequency (TOF), and E-factor (Environmental Factor). organic-chemistry.org Similarly, the life cycle of citrus-based repellents has been analyzed for CO₂ emissions and biodegradability, demonstrating lower environmental impact compared to synthetic counterparts. organic-chemistry.org Nanotechnology is also being explored to create eco-friendly, controlled-release pesticide formulations using biocompatible and biodegradable polymers. walisongo.ac.id

Coupling Reagent-Mediated Syntheses (e.g., COMU)

Modern coupling reagents have been developed to be more efficient, safer, and produce easily removable byproducts. One such "third generation" uronium-type reagent is (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). researchgate.netsld.cu COMU has proven effective for the synthesis of amides and peptides, offering advantages such as high solubility, stability, and minimized racemization. sld.curesearchgate.net It is considered a safer alternative to classic benzotriazole-based reagents like HBTU and HATU. sld.cu

The synthesis of DEET using COMU provides a clear example of this methodology. The reaction is operationally simple and can be monitored visually due to a color change from yellow to orange upon completion. researchgate.netsld.cu A key advantage of COMU is that its byproducts are water-soluble, allowing for a straightforward aqueous workup to isolate the pure amide product. researchgate.net

One-Pot Reaction Protocols

Another coupling agent used for a one-pot synthesis of DEET is 1,1'-carbonyl-di-(1,2,4-triazole) (CDT), which has been shown to produce the amide in very high yields (94-95%). researchgate.net Like COMU, CDT facilitates a direct amidation where the byproducts are water-soluble, simplifying purification. researchgate.net Such one-pot procedures represent a significant advancement in the practical and efficient synthesis of benzamides.

Below are data tables summarizing the findings for advanced synthetic methods, generalized from the synthesis of the related compound, DEET.

Table 1: One-Pot Synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU Data generalized from an undergraduate organic chemistry laboratory experiment. researchgate.net

| Parameter | Value |

|---|---|

| Reactants | m-Toluic Acid, Diethylamine (B46881), COMU |

| Molar Ratio (Acid:Amine:COMU) | 1 : 2.2 : 1 |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 15-20 minutes |

| Visual Indicator | Color change from yellow to orange |

| Workup | Aqueous extraction |

| Typical Yield | 70-80% |

Table 2: One-Pot Synthesis of N,N-diethyl-3-methylbenzamide (DEET) using CDT Data generalized from a research report. researchgate.net

| Parameter | Value |

|---|---|

| Reactants | m-Toluic Acid, Diethylamine, CDT |

| Key Advantage | Water-soluble byproducts, simple purification |

| Reported Yield | 94-95% |

| Reported Purity (HPLC) | 97-98% |

Visual Monitoring of Reaction Progress

In certain synthetic methodologies for N-substituted benzamides, the progress of the reaction can be conveniently monitored through visual cues, such as color changes. This qualitative approach provides a straightforward and immediate indication of the reaction's status, signaling its progression towards completion.

A notable example is observed in the synthesis of the closely related compound, N,N-diethyl-3-methylbenzamide (DEET), utilizing the coupling reagent (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). walisongo.ac.idresearchgate.net In this procedure, the reaction mixture exhibits a distinct color transition upon the addition of COMU, turning from colorless to a bright yellow. walisongo.ac.idresearchgate.net As the reaction proceeds and the amide bond is formed, a further change to an orange color indicates the consumption of the starting materials and the formation of the final product. walisongo.ac.id This visual feedback allows for real-time, qualitative assessment of the reaction's endpoint without the need for more complex analytical instrumentation. walisongo.ac.idresearchgate.net Such methods, where applicable, can simplify the reaction monitoring process in a laboratory setting. researchgate.net

The monitoring of reaction completion can also be achieved through Thin Layer Chromatography (TLC), which allows for the separation and visualization of reactants and products, thus confirming the conversion. rsc.orgnih.gov

Continuous Flow and Fixed Bed Reactor Technologies

The industrial-scale synthesis of amides, including this compound and its derivatives, has benefited from the implementation of advanced reactor technologies like continuous flow and fixed-bed systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

Optimization of Reaction Conditions for Process Efficiency

Achieving optimal process efficiency in the synthesis of this compound, particularly when employing continuous flow or fixed-bed reactors, is critically dependent on the fine-tuning of various reaction parameters. The optimization of these conditions is essential for maximizing yield and purity while minimizing reaction time and energy consumption.

In the context of the fixed-bed synthesis of the related compound N,N-diethyl-3-methylbenzamide, specific operational parameters have been defined to ensure high efficiency. google.com These parameters, which are broadly applicable to the synthesis of similar amides, are detailed in the table below.

Table 1: Optimized Reaction Conditions for Fixed-Bed Amide Synthesis

| Parameter | Optimized Range | Reference |

|---|---|---|

| Molar Ratio (3-methylbenzoic acid:diethylamine:solvent) | 1.0 : (1.0-15.0) : (0-25.0) | google.com |

| Mass Velocity | 0.1 h⁻¹ to 20.0 h⁻¹ | google.com |

| Reaction Temperature | 60 °C to 550 °C | google.com |

The wide ranges for these parameters indicate the flexibility of the fixed-bed system and the necessity of empirical determination of the optimal point for a specific desired outcome. For example, a study on the aminolysis of ethyl acetate (B1210297) in a continuous flow reactor identified optimal conditions of 218 °C, 3.5 MPa pressure, a 1:1 molar ratio of reactants, and a residence time of 350 minutes to achieve a conversion of up to 94.8%. researchgate.net The optimization process for amide synthesis can also involve the screening of different catalysts, solvents, and coupling agents to identify the most effective combination for a particular substrate pair. researchgate.netacs.org

Mechanistic Elucidation of Amide Synthesis Pathways

Understanding the underlying reaction mechanisms is fundamental to the development and optimization of synthetic routes to this compound. The formation of the amide bond can proceed through various pathways, including those involving radical intermediates.

Radical Reaction Mechanisms

While traditional amide synthesis often involves nucleophilic acyl substitution, radical-based pathways offer alternative and powerful strategies. These reactions typically proceed through a series of steps involving the generation and reaction of radical species. libretexts.org A general framework for radical chain reactions consists of initiation, propagation, and termination phases. libretexts.org

One such approach is the silver-catalyzed decarboxylative cross-coupling of carboxylic acids and isocyanides. nih.gov In this proposed mechanism, the reaction is initiated by the coordination of the isocyanide to the silver catalyst. nih.gov Concurrently, the carboxylic acid undergoes decarboxylation, mediated by the silver catalyst, to form a phenyl radical. nih.gov This radical then couples with the silver-isocyanide complex to generate a radical imine adduct. nih.gov Subsequent oxidation of this adduct, for example by molecular oxygen, leads to a peroxide intermediate which then proceeds to the final amide product. nih.gov The involvement of a free-radical pathway in such reactions has been supported by experiments where the presence of radical scavengers, like TEMPO, completely inhibits the formation of the amide product. nih.gov

Another strategy involves the combination of nickel and photoredox catalysis for the direct carbamoylation of (hetero)aryl bromides. researchgate.net This method utilizes dihydropyridines as precursors for carbamoyl (B1232498) radicals, which are then incorporated into the final amide product. researchgate.net The use of light-driven reactions in conjunction with transition metal catalysis has expanded the toolbox for creating amide bonds under mild conditions. researchgate.net

Role of Intermediates in Amidation Processes

The formation of this compound, regardless of the specific synthetic route, proceeds through a series of reactive intermediates. The nature of these intermediates is dictated by the reaction mechanism at play.

In radical-based amidation reactions, several key intermediates have been proposed. As mentioned previously, the silver-catalyzed coupling of carboxylic acids and isocyanides is thought to involve a radical imine adduct and a subsequent peroxide intermediate . nih.gov In other radical processes for amide synthesis, amidyl radicals have been identified as crucial intermediates. rsc.org These can be generated, for instance, through the oxidation of an amide starting material. rsc.org

In non-radical, ionic pathways, such as the base-catalyzed hydrolysis of amides, a tetrahedral intermediate is a well-established concept. beilstein-journals.org This intermediate is formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. beilstein-journals.org While this is a hydrolysis reaction, the principle of a tetrahedral intermediate is also central to the formation of amides from activated carboxylic acid derivatives. In the synthesis of N,N-diethyl-3-methylbenzamide using the coupling reagent COMU, the reaction proceeds through the activation of the carboxylic acid, which then reacts with the amine. walisongo.ac.id This activation step leads to a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The table below summarizes some of the key intermediates involved in different amidation pathways.

Table 2: Key Intermediates in Amide Synthesis

| Intermediate | Associated Reaction Type | Reference |

|---|---|---|

| Radical Imine Adduct | Silver-catalyzed decarboxylative coupling | nih.gov |

| Peroxide Intermediate | Silver-catalyzed decarboxylative coupling | nih.gov |

| Amidyl Radical | Electrochemical amide synthesis | rsc.org |

Synthetic Routes to this compound Derivatives

The core structure of this compound can be modified to produce a variety of derivatives with potentially diverse applications. The synthesis of these derivatives often employs standard amidation protocols, starting from a substituted benzoic acid or by modifying the N-alkyl group.

One example is the synthesis of N-(tert-butyl)-3-methylbenzamide. This compound can be prepared via the Ritter reaction, where 3-methylbenzonitrile (B1361078) reacts with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). researchgate.net This reaction has been shown to be effective for a range of aryl nitriles, including those with electron-donating groups like the methyl group in the 3-position. researchgate.net

Another illustrative synthesis is that of N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide. The synthesis of this more complex derivative involves multiple steps, highlighting the modularity of amide synthesis where different fragments can be coupled to create intricate molecular architectures.

The synthesis of derivatives can also be achieved through the metalation of a parent benzamide (B126) followed by reaction with an electrophile. For instance, N-methylbenzamide can be subjected to directed lithiation at the ortho position, followed by quenching with an electrophile to introduce a new substituent on the aromatic ring. acs.org A similar strategy could be envisioned for the synthesis of derivatives of this compound.

The following table provides a summary of some synthetic routes to derivatives of this compound.

Table 3: Synthetic Routes to this compound Derivatives

| Derivative Name | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| N-(tert-butyl)-3-methylbenzamide | Ritter Reaction | 3-methylbenzonitrile, di-tert-butyl dicarbonate | researchgate.net |

| N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | Multi-step synthesis | (details not specified) |

Functionalization of the Benzamide Core (e.g., nitration, reduction)

The benzamide core of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of new chemical moieties that can modulate its physicochemical and biological properties. Key transformations include nitration and reduction.

Nitration:

The introduction of a nitro group (–NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution. For 3-methylbenzamide (B1583426) derivatives, the directing effects of the methyl group (ortho-, para-directing) and the amide group (meta-directing and deactivating) determine the regioselectivity of the reaction. The nitration of N,N-diethyl-3-methylbenzamide (DEET), a closely related analog, has been accomplished using potassium nitrate (B79036) in dichloromethane (B109758) to produce N,N-diethyl-3-methyl-4-nitrobenzamide. researchgate.net This suggests that the activating effect of the methyl group and the steric hindrance of the N,N-diethylamide group favor nitration at the C4 position. Another common method for the nitration of the parent 3-methylbenzamide involves the use of concentrated nitric acid and sulfuric acid. The resulting nitro derivative can then be N-alkylated to yield the desired N-ethyl product. In general, the nitration of benzamides in sulfuric acid proceeds through their conjugate acids. rsc.org

Reduction:

Reduction reactions targeting either the aromatic ring or the amide functional group have been explored for benzamides.

Birch Reduction: The Birch reduction of benzamide and its N-substituted derivatives using sodium and an alcohol (such as ethanol (B145695) or tert-butanol) in liquid ammonia (B1221849) can lead to the formation of 1,4-dihydrobenzamide derivatives. smolecule.com A critical factor in this reaction is the addition of ammonium chloride after the reduction is complete to neutralize the basic alkoxide and prevent disproportionation of the product. smolecule.com This method selectively reduces the aromatic ring while leaving the amide group intact. smolecule.com

Amide Reduction: A one-step method has been developed for the reduction of the amide C–N bond in benzamides to yield N-formanilide derivatives. This process involves activation with sodium azide, followed by a Curtius rearrangement and subsequent reduction by oxalic acid, achieving high yields. While not a direct reduction to an amine, it represents a significant functionalization of the amide group itself.

Chemoselective Selenation/Reduction: The use of Woollins' reagent on certain N-substituted benzamides can achieve a chemoselective reduction. Current time information in Bangalore, IN.google.com This reagent has been shown to convert N-aryl-N-(2-oxo-2-arylethyl) benzamides into the corresponding N-aryl-N-(arylenethyl) benzoselenoamides. Current time information in Bangalore, IN.google.com

The table below summarizes key functionalization reactions applicable to the benzamide core.

| Reaction | Reagents | Product Type | Key Findings | Reference |

| Nitration | KNO₃ / CH₂Cl₂ | 4-Nitro-benzamide derivative | Applied to N,N-diethyl-3-methylbenzamide (DEET). | researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | Nitro-benzamide derivative | A standard method for nitrating the parent benzamide ring. | |

| Birch Reduction | Na / EtOH / liq. NH₃ | 1,4-Dihydrobenzamide derivative | Reduces the aromatic ring, leaving the amide intact. Ammonium chloride workup is crucial. | smolecule.com |

| Amide Reduction | NaN₃ / Oxalic Acid | N-Formanilide derivative | Proceeds via Curtius rearrangement with yields up to 95%. |

Design and Synthesis of Analogs

The synthesis of analogs of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. This often involves modifying the substituents on the aromatic ring or altering the N-alkyl group. The primary synthetic route to this compound itself involves the reaction of 3-methylbenzoic acid or its corresponding acid chloride with ethylamine. nih.gov

A prominent analog is N,N-diethyl-3-methylbenzamide (DEET) . An operationally simple, one-pot synthesis for DEET has been developed for undergraduate laboratories using m-toluic acid and diethylamine with COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a non-hazardous coupling reagent in DMF. rushim.ruacs.org This method avoids the use of more hazardous reagents like thionyl chloride. rushim.ru

Further analog design has led to a variety of derivatives:

Silicon-Incorporated Analogs: To explore new mosquito repellents, silicon-incorporated analogs of DEET have been synthesized, demonstrating the impact of replacing a carbon atom with silicon on biological activity. cymitquimica.com

Ortho-Arylated Benzonitriles: N-Cyclohexyl-3-methylbenzamide, a close analog, can be ortho-arylated using aryl iodides in the presence of a palladium catalyst. Subsequent treatment with trifluoroacetic anhydride (B1165640) leads to dehydration, efficiently producing ortho-arylated benzonitriles. google.com

Hydroxylated Analogs: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been reported by reacting 3-methylbenzoyl chloride with 2-amino-2-methylpropan-1-ol. libretexts.org This analog incorporates an N,O-bidentate directing group, making it suitable for potential use in metal-catalyzed C–H bond functionalization reactions. libretexts.org

Biologically Active Analogs: A series of 3-substituted benzamide derivatives related to the kinase inhibitor imatinib (B729) (STI-571) were prepared to evaluate their antiproliferative activity. nih.gov Additionally, various N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide (B354443) with different acid chlorides in refluxing pyridine. google.com

The following table presents a selection of synthesized analogs and their methods of preparation.

| Analog Name | Starting Materials | Key Reagents/Conditions | Reference |

| N,N-Diethyl-3-methylbenzamide (DEET) | m-Toluic acid, Diethylamine | COMU, DMF, 0 °C | rushim.ruacs.org |

| 2-(4-Chlorophenyl)-5-methylbenzonitrile | N-Cyclohexyl-3-methylbenzamide, 4-Chloroiodobenzene | Pd(OAc)₂, AgOAc, TFA; then (CF₃CO)₂O | google.com |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methylbenzoyl chloride, 2-Amino-2-methylpropan-1-ol | Et₃N, CH₂Cl₂, 0 °C to RT | libretexts.org |

| (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide | Corresponding benzoic acid | Not specified in abstract | acs.org |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. Different NMR techniques provide specific insights into the connectivity and environment of atoms within the N-ethyl-3-methylbenzamide molecule.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Analysis

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) are fundamental techniques for the structural analysis of this compound. mdpi.comcdc.govchemspider.com These methods provide detailed information about the hydrogen and carbon skeletons of the molecule.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region. The methylene (B1212753) (-CH2-) protons of the ethyl group and the methyl (-CH3) protons of the ethyl group also show characteristic signals, often as a quartet and a triplet, respectively, due to spin-spin coupling. The methyl group attached to the benzene ring appears as a singlet.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The aromatic carbons, the carbons of the ethyl group, and the methyl carbon on the ring all have characteristic chemical shifts.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Data may vary based on solvent and experimental conditions.

| ¹H-NMR | ¹³C-NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.1-7.3 | Aromatic protons | ~171.5 | C=O (Amide) |

| ~3.2-3.5 | -CH2- (Ethyl) | ~138.2, ~137.3 | Aromatic C (substituted) |

| ~1.0-1.3 | -CH3 (Ethyl) | ~123-130 | Aromatic C-H |

| ~2.37 | -CH3 (Aromatic) | ~43.3, ~39.2 | -CH2- (Ethyl) |

| ~21.4 | -CH3 (Aromatic) | ||

| ~13.0, ~14.2 | -CH3 (Ethyl) |

Source: MDPI mdpi.com

Investigations of Amide Rotational Barriers via Variable Temperature NMR

The amide bond in this compound has a partial double bond character, which restricts rotation around the C-N bond. This restricted rotation can lead to the observation of distinct NMR signals for the two ethyl groups at lower temperatures, making them magnetically non-equivalent. mdpi.com

Variable Temperature (VT) NMR spectroscopy is employed to study this rotational barrier. mdpi.comfishersci.es At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the non-equivalent ethyl protons are observed. As the temperature is increased, the rate of rotation about the amide bond increases. At a certain temperature, known as the coalescence temperature, the two distinct sets of signals broaden and merge into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures, the energy barrier for this rotation can be calculated. This provides valuable information about the conformational dynamics of the molecule. acs.org

Nitrogen (¹⁵N) NMR Analysis for Amide Linkage

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom in the amide linkage of this compound. cdc.gov The chemical shift of the ¹⁵N nucleus is sensitive to factors such as hybridization, substituent effects, and hydrogen bonding. This technique can confirm the presence of the amide group and provide insights into its electronic structure.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govresearchgate.net It is widely used to confirm the identity and assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques. mdpi.comcdc.govchemspider.com Gas chromatography separates the components of a mixture, and mass spectrometry provides mass information for each separated component. For this compound, GC-MS can be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to obtain its mass spectrum.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. mdpi.com The spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragment ions for this compound would arise from the cleavage of the amide bond and other characteristic fragmentations.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Monoisotopic Mass | 163.099714 Da | |

| GC-MS (EI) | m/z of Molecular Ion | 163 |

| Major Fragment Ions (m/z) | 119, 91 | |

| LC-MS (ESI) | Precursor m/z [M+H]⁺ | 164.107 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds. researchgate.netnih.gov In LC-MS, the separation is achieved by liquid chromatography, and the detection is by mass spectrometry, often using soft ionization techniques like electrospray ionization (ESI).

LC-MS is frequently used for the quantitative analysis of this compound in various matrices. fishersci.es The compound is typically detected as a protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov The high sensitivity and selectivity of LC-MS make it an ideal tool for detecting and quantifying trace amounts of this compound.

Metabolite Identification via MS Techniques

Mass spectrometry (MS) is a cornerstone technique for identifying the metabolites of xenobiotics like this compound. The metabolic fate of a compound is critical in understanding its biological activity and persistence. For this compound, which is itself a primary metabolite of the common insect repellent N,N-diethyl-m-toluamide (DEET) via N-dealkylation, further biotransformation is expected. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accuracy needed to determine the elemental composition of potential metabolites. ijpras.com The general workflow involves administering the parent compound and analyzing biological samples, such as urine, to detect new molecular ions. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment these ions, yielding structural information. ijpras.com

Based on the metabolism of structurally related benzamides, several metabolic pathways for this compound can be proposed and investigated using MS techniques: nih.gov

Hydrolysis: The amide bond can be hydrolyzed, leading to the formation of 3-methylbenzoic acid and ethylamine (B1201723). MS can detect the molecular ions corresponding to these products. nih.gov

Oxidation: The methyl group on the aromatic ring is susceptible to oxidation, first to a hydroxymethyl group (forming N-ethyl-3-(hydroxymethyl)benzamide) and subsequently to a carboxylic acid (forming 3-(ethylcarbamoyl)benzoic acid). nih.gov These oxidative steps result in predictable mass shifts that are readily detectable by MS.

Conjugation: The resulting acidic metabolites, such as 3-methylbenzoic acid, can undergo Phase II metabolism, forming conjugates with molecules like glycine. The resulting hippuric acid derivatives are then excreted. nih.gov

The identification process relies on comparing the mass spectra of detected metabolites with those of synthesized reference standards or by interpreting fragmentation patterns to deduce the structure. uba.ar Techniques like precursor ion scanning and neutral loss scanning can be employed to selectively search for metabolites that share a common structural core with the parent compound. ijpras.com

Table 1: Potential Metabolites of this compound and MS Detection

| Proposed Metabolite | Metabolic Pathway | Expected Mass Shift from Parent (C₁₀H₁₃NO) |

|---|---|---|

| 3-Methylbenzoic Acid | Amide Hydrolysis | -44.04 Da (loss of C₂H₅N) |

| Ethylamine | Amide Hydrolysis | -118.06 Da (loss of C₇H₅O) |

| N-ethyl-3-(hydroxymethyl)benzamide | Ring Methyl Oxidation | +15.99 Da (addition of O) |

| 3-(ethylcarbamoyl)benzoic acid | Ring Methyl Oxidation | +29.99 Da (addition of O₂) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. masterorganicchemistry.com For this compound, a secondary amide, the IR spectrum is dominated by absorptions corresponding to the amide group and the substituted benzene ring. mdpi.com

Key characteristic absorptions for this compound include:

N-H Stretch: A sharp absorption band is expected in the region of 3500-3300 cm⁻¹ for the N-H bond of the secondary amide. ucla.edu

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) are observed just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum, appearing in the 1690-1630 cm⁻¹ region. masterorganicchemistry.comucla.edu

N-H Bend (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1550 cm⁻¹ and 1510 cm⁻¹.

Aromatic C=C Bends: Medium intensity bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. ucla.edu

Confirmation of Amide Carbonyl Stretch

The most prominent feature in the IR spectrum of this compound is the amide carbonyl (C=O) stretch, also known as the Amide I band. masterorganicchemistry.com This absorption is typically very strong and sharp, making it diagnostically crucial. ucla.edu For secondary amides like this compound, this peak is generally observed in the 1680-1630 cm⁻¹ range. egyankosh.ac.in Its exact position can be influenced by factors such as hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can lower the frequency of the C=O stretch compared to a dilute solution in a non-polar solvent. spectroscopyonline.com The presence of this strong absorption band is definitive evidence for the carbonyl functional group within the amide structure. udel.edu

Table 2: Key IR Absorptions for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Amide C=O | Stretch (Amide I) | 1690 - 1630 | Strong |

| Amide N-H | Bend (Amide II) | 1550 - 1510 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths and Dihedral Angles

From crystallographic data of analogous compounds, the key structural parameters for this compound can be predicted. researchgate.netnih.gov The benzamide (B126) moiety is expected to be relatively planar. The C=O and C-N bond lengths of the amide group are of particular interest. The C-N bond will exhibit partial double bond character, resulting in a shorter length than a typical C-N single bond and restricted rotation around it.

Table 3: Expected Bond Lengths and Angles for this compound (based on analogous structures)

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl double bond in the amide group | ~1.23 - 1.25 Å |

| C-N Bond Length | Amide C-N bond with partial double bond character | ~1.32 - 1.35 Å |

| C-C Bond Length (Aromatic) | Bonds within the benzene ring | ~1.37 - 1.40 Å |

Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. ias.ac.in The most significant of these is expected to be hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. acs.org This typically leads to the formation of chains or dimeric motifs linked by N-H···O=C hydrogen bonds, a common feature in the crystal structures of secondary amides. iucr.org

In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions (between the ethyl/methyl groups and the aromatic ring of a neighboring molecule) and π-π stacking interactions between the aromatic rings can also play a role in stabilizing the crystal lattice. nih.govias.ac.in The collective effect of these interactions dictates the final crystal packing, influencing physical properties like melting point and solubility. acs.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices, from synthetic reaction mixtures to biological and environmental samples. epa.govfishersci.es High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), is a versatile and widely used method. fishersci.esresearchgate.netmdpi.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, is typically effective for separating this compound from its parent compound (DEET) and its metabolites. nih.govresearchgate.net An on-line solid-phase extraction (SPE) can be integrated with an HPLC-MS/MS system for the sensitive and accurate quantification of the compound in complex matrices like urine, with detection limits reaching the nanogram per milliliter (ng/mL) level. nih.gov

Gas Chromatography (GC): GC is another powerful technique for the analysis of thermally stable and volatile compounds like this compound. epa.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides excellent separation efficiency and sensitivity. mdpi.comnih.gov For analysis, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC-MS is also a confirmatory method, providing a mass spectrum that serves as a chemical fingerprint for unambiguous identification. epa.gov

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile Gradient | DAD, MS, MS/MS | Quantification in repellents, biological fluids nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantification and purity assessment of this compound. This compound is a known metabolite of N,N-diethyl-3-methylbenzamide (DEET), and HPLC methods are often employed to separate and quantify it in various matrices. cdc.govnih.gov

Methodologies frequently utilize a reverse-phase approach, often with a C18 column. nih.gov For instance, a rapid and reliable HPLC with Diode Array Detection (DAD) method has been developed for quantifying related compounds in insect repellents. rsc.orgrsc.org Such methods typically involve a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. rsc.orgrsc.org Detection is commonly performed using a UV detector, with wavelengths around 210 nm proving effective. rsc.orgrsc.org

In studies involving the metabolism of DEET, online solid-phase extraction (SPE) coupled with HPLC-tandem mass spectrometry (SPE-HPLC-MS/MS) is used to quantify metabolites, including this compound, in biological samples like urine. cdc.govnih.gov The limits of detection for such methods can be as low as 0.1 ng/mL to 1.0 ng/mL, demonstrating high sensitivity. nih.gov The purity of this compound standards is also confirmed by HPLC, with assays indicating purities greater than 96.0%. thermofisher.com

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value | Source |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Water/Acetonitrile (80:20 v/v) | rsc.orgrsc.org |

| Flow Rate | 0.3 mL/min | rsc.orgrsc.org |

| Detection | Diode Array Detection (DAD) at 210 nm | rsc.orgrsc.org |

| Retention Time (LC-MS) | 8.341 min | nih.gov |

| Quantification Limit (LOQ) | 0.09 mg/L (for DEET) | rsc.org |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. unl.eduresearchgate.net This technique is used to determine the purity of the compound and to identify it in complex mixtures. mdpi.com

In a typical GC analysis, a capillary column such as a Phenomenex ZB-5MS is used. mdpi.com The operational conditions involve an initial oven temperature of around 60°C, which is then ramped up to a higher temperature, for example, 270°C. mdpi.com Nitrogen or helium is commonly used as the carrier gas. mdpi.comrsc.org For this compound, a Kovats Retention Index of 1572 on a semi-standard non-polar column has been reported. nih.gov GC-MS analysis provides characteristic mass spectra, which are essential for structural confirmation. nih.govresearchgate.net The technique has been used to identify this compound as a metabolite in human biomonitoring studies, where it has been detected in hair samples. nih.gov

Table 2: GC Parameters for Analysis of Related Compounds

| Parameter | Value | Source |

|---|---|---|

| Instrument | Younglin 6100GC with FID | mdpi.com |

| Column | Phenomenex ZB-5MS (30 m, 0.25 mm ID, 0.25 µm film) | mdpi.com |

| Carrier Gas | Nitrogen (2 mL/min) | mdpi.com |

| Injector Temperature | 270 °C | mdpi.com |

| Oven Program | 60 °C (3 min), then 15 °C/min to 270 °C (10 min) | mdpi.com |

| Ionization (MS) | Electron Ionization (EI) at 70 eV | unl.edu |

Elemental Compositional Analysis

Elemental analysis is a fundamental procedure used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of this compound. The data obtained are then compared with the theoretical values calculated from its molecular formula, C₁₀H₁₃NO. nih.gov This comparison is vital for verifying the empirical formula and confirming the purity of the synthesized compound. mdpi.com

For related benzamide structures, experimental values for carbon, hydrogen, and nitrogen have been shown to align closely with the calculated theoretical percentages, confirming the elemental composition. For instance, in the analysis of N,N-diethyl-3-methylbenzamide (C₁₂H₁₇NO), the calculated values were C (75.35%), H (8.96%), and N (7.32%), while the found values were C (75.29%), H (8.94%), and N (7.28%). mdpi.com Similarly, for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the calculated values were C (69.54%), H (8.27%), and N (6.76%), with experimental results of C (69.33%), H (8.17%), and N (6.53%). mdpi.com These examples underscore the utility of elemental analysis in confirming the successful synthesis of the target molecule.

Table 3: Elemental Composition of this compound (C₁₀H₁₃NO)

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 73.59% |

| Hydrogen | H | 1.008 | 13 | 8.03% |

| Nitrogen | N | 14.007 | 1 | 8.58% |

| Oxygen | O | 15.999 | 1 | 9.80% |

| Total Molecular Weight | | | | 163.22 g/mol nih.gov |

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a surface imaging technique used to analyze the morphology and topography of materials. tescan-analytics.com While SEM does not directly analyze the chemical compound this compound itself, it is invaluable for studying the structure of materials into which the compound (or its close analog, DEET) is incorporated. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is used to determine the thermal stability and decomposition characteristics of materials. etamu.edu

In the context of this compound and its analogs like DEET, TGA is employed to study the thermal behavior of repellent-containing polymer composites. mdpi.com TGA curves for polymer films with DEET show mass loss in distinct temperature ranges. For instance, in one study, the decomposition of the polyacrylate copolymer occurred between 403.5°C and 405.3°C. mdpi.com Mass loss observed at lower temperatures, between 40°C and 400°C, was attributed to the volatilization of components like water and the repellent itself, which has a boiling point of 288°C. mdpi.com

The analysis of TGA curves can demonstrate how the dynamic viscosity of a material influences the thermal diffusion of the repellent. mdpi.com Studies on electroconductive polymer composites showed mass loss starting at 60°C, which was linked to the thermal diffusion of volatile components, including DEET. mdpi.com These findings are critical for developing slow-release formulations where thermal stability is a key performance parameter. researchgate.net

Table 4: Thermal Decomposition Events in Polymer Films Containing DEET

| Temperature Range | Event | Source |

|---|---|---|

| 40°C - 400°C | Volatilization of water and DEET | mdpi.com |

| 403.5°C - 405.3°C | Decomposition of polyacrylate copolymer | mdpi.com |

Material Science Applications and Controlled Release Systems Incorporating N Ethyl 3 Methylbenzamide or Its Analogs

Development of Functional Polymeric Composites and Coatings

The creation of functional polymeric materials involves embedding or immobilizing repellent compounds like DEET within a larger matrix. This approach aims to prevent the rapid evaporation of the active ingredient, thereby extending its protective duration.

One effective strategy for controlling the release of DEET is to first immobilize it onto highly porous inorganic sorbents, which are then incorporated into a polymer coating. mdpi.com Materials like alumina (Al₂O₃), zirconia (ZrO₂), and silica with grafted phenyl groups (SiO₂-phenyl) have demonstrated high sorption activity for DEET, making them excellent carriers. mdpi.comresearchgate.net This high capacity allows the sorbents to act as reservoirs for the repellent within a larger composite material. mdpi.com

A study investigating these sorbents found significant differences in their capacity to bind DEET and subsequently release it under thermal stress. mdpi.comresearchgate.net The thermal diffusion rates, which indicate how readily the repellent is released upon heating, varied depending on the sorbent used. mdpi.com The material containing Al₂O₃ showed the highest release rate, suggesting a weaker interaction, while ZrO₂ and SiO₂-phenyl exhibited lower release rates, indicating stronger binding or different release kinetics. mdpi.comresearchgate.net

Once loaded onto inorganic sorbents, the repellent-carrier system is integrated into a polymer matrix, such as polyacrylates, to form a durable functional coating. mdpi.com This method effectively fixes the repellent onto a surface, like a textile, within a polymer film. mdpi.comresearchgate.net The polyacrylate matrix encapsulates the sorbent particles, providing a stable coating that adheres to the substrate while allowing for the controlled, gradual release of the repellent. mdpi.com Spectroscopic analysis has confirmed the successful incorporation of DEET-loaded sorbents into the polyacrylate structure. mdpi.com

In other research, electrically conductive polymer composites have been developed using DEET, multi-walled carbon nanotubes, and a hydroxyethyl cellulose polymer. mdpi.comnih.gov These composites, with DEET concentrations from 6 to 30 wt%, can release the repellent when a low voltage is applied, offering an externally controlled release mechanism. mdpi.comnih.gov The study found that the thermal diffusion and release of DEET were influenced by the material's dynamic viscosity and the length of the conductor. mdpi.comnih.gov

Advanced Textile Functionalization

Treating textiles to impart insect repellency is a significant area of application. The goal is to create fabrics that offer long-lasting protection against insect bites, which is particularly valuable for military uniforms, outdoor gear, and public health applications like bed nets. researchgate.net

A novel approach to textile functionalization involves the synthesis of reactive dyes that have a repellent molecule chemically bonded to the dye structure. researchgate.net One study detailed the modification of DEET through nitration, followed by further chemical reactions to create a reactive dye. This dye can then be used in a single-step dyeing and finishing process to impart durable mosquito repellency to fabrics like nylon. researchgate.net Another research avenue has been the synthesis of new mosquito-repellent dyes by combining DEET derivatives with other compounds, which are then applied to polyester fabrics. researchgate.net

Beyond dyes, various finishing techniques are used to apply repellent compounds to textiles. These methods include padding, exhaustion, coating, and spraying. researchgate.net Microencapsulation is a particularly effective technique where DEET is enclosed in tiny polymer capsules that are then applied to the fabric surface. researchgate.netresearchgate.net This method provides a slow, sustained release of the repellent over a long period and can improve the durability of the finish through repeated washings. researchgate.net

The effectiveness of a repellent-treated textile depends on the rate at which the active ingredient is released from the fabric. For coatings containing DEET immobilized on inorganic sorbents within a polyacrylate matrix, the release is governed by thermal diffusion. mdpi.com The application of heat, even at temperatures well below the boiling point of DEET, can trigger the release of the repellent vapor from the fabric. mdpi.comresearchgate.net

Studies on fabric composites incorporating Metal-Organic Frameworks (MOFs) have also been conducted to evaluate DEET release. osti.gov These MOF-fabric composites can be loaded with DEET, and the porous structure of the MOF helps to control the evaporation rate, potentially extending the duration of repellency compared to untreated fabrics. osti.gov Similarly, microencapsulated DEET applied to cotton textiles has been shown to provide 100% repellency for up to eight hours, with some effect remaining even after 48 hours of air exposure. researchgate.net

Controlled Release Formulation Design

Designing formulations that control the release of N-ethyl-3-methylbenzamide and its analogs is crucial for maximizing their efficacy and duration of action. osti.gov The primary objective is to slow down the evaporation of the repellent from the surface to which it is applied, thereby maintaining a protective vapor barrier for a longer time. researchgate.net

One major strategy is encapsulation, where the active ingredient is enclosed within a shell material. This can be achieved through methods like creating DEET-loaded microparticles from materials such as chitosan. nih.gov These microparticles can then be incorporated into a hydrogel for topical application. This formulation demonstrates a slow and controlled release over 24 hours and significantly reduces the amount of DEET that permeates the skin compared to a standard solution. nih.gov

Metal-Organic Frameworks (MOFs) have also been explored as a novel platform for controlled-release formulations. rsc.org DEET itself can be used as a solvent in the synthesis of MOFs, resulting in a DEET-loaded crystalline structure. This integrated system can then be used directly as a controlled-release composite, with the porous nature of the MOF modulating the release of the repellent. osti.govrsc.org

Another approach involves using additives like cyclodextrins in ethanol-based formulations. mdpi.com The inclusion of a small amount of 2-hydroxypropyl-β-cyclodextrin has been shown to prolong the repellent effect of DEET and reduce its penetration into the skin without causing stickiness. mdpi.com

Encapsulation Technologies (e.g., Microcapsules)

Encapsulation is a key technology for the controlled release of active compounds like N,N-diethyl-3-methylbenzamide. This process involves entrapping the active ingredient within a carrier material, forming microcapsules. These microcapsules can be designed to release the compound in a slow, sustained manner, which can diminish skin permeation. researchgate.net

One method involves in situ encapsulation during the graft copolymerization of butyl acrylate onto chitosan. nih.gov Another approach utilizes polysaccharide microcapsules to entrap the compound. nih.govresearchgate.netcdc.gov Studies have also investigated permeable, charged-film microcapsules for topical formulations. nih.gov The objective of these technologies is to create a system where the microcapsules form a reservoir on the skin's surface, allowing for prolonged release while reducing the amount of the compound absorbed into the skin. researchgate.net This technique has been shown to be effective for creating textiles, such as "bio-cloths," with long-lasting repellent properties. researchgate.netcdc.gov

Research has demonstrated that microencapsulation can successfully decrease the skin absorption of N,N-diethyl-3-methylbenzamide. nih.govresearchgate.net For example, a formulation with the compound entrapped in walled polysaccharide microcapsules resulted in a significant reduction in skin permeation compared to a standard ethanolic solution. nih.govresearchgate.netcdc.gov

Permeation and Evaporation Rate Studies (e.g., from skin)

A primary goal of developing controlled-release systems for compounds like N,N-diethyl-3-methylbenzamide is to favorably modify their skin absorption and evaporation profiles. nih.gov Skin absorption is a critical factor as it can reduce the amount of the active compound available for its intended purpose on the surface. researchgate.netnih.gov

Studies using in vitro models with human skin have shown that encapsulation can significantly reduce skin permeation while maintaining or even enhancing evaporation rates, which is crucial for the compound's efficacy as a repellent. nih.govnih.gov One study found that a novel microcapsule formulation (Formulation B) led to a 30% reduction in permeation compared to a non-encapsulated control solution. nih.gov Another study using polysaccharide microcapsules reported a 25-35% reduction in permeation. nih.govcdc.gov

Crucially, this reduction in skin absorption does not necessarily compromise the compound's availability on the skin's surface. Research indicates that microencapsulated formulations can exhibit 36-40% higher cumulative evaporation from the skin than a non-encapsulated control. nih.gov This suggests that encapsulation effectively increases the ratio of the evaporation rate to the skin penetration rate. nih.gov The sustained evaporation provided by these systems can significantly extend the effective duration; one formulation provided over 48 hours of an effective evaporation rate, compared to less than 15 hours for the control. nih.gov

Below is a data table summarizing the findings from a comparative in vitro study on N,N-diethyl-3-methylbenzamide formulations.

| Formulation Type | Reduction in Skin Permeation (vs. Control) | Relative Cumulative Evaporation (vs. Control) | Duration of Effective Evaporation Rate |

|---|---|---|---|

| Ethanol (B145695) Control Solution | N/A | Baseline | < 15 hours |

| Microcapsule Formulation A | Not specified | ~36-40% higher | < 35 hours |

| Microcapsule Formulation B | ~30% | ~36-40% higher | > 48 hours |

| Polysaccharide Microcapsules | 25-35% | Comparable or Greater | Not specified |

Smart Material Concepts and Responsive Release Systems

Smart materials offer a sophisticated approach to controlled release, where the release of an active compound is triggered by an external stimulus. For N,N-diethyl-3-methylbenzamide, this includes concepts like heat-induced release from electroconductive polymer composites.

Electroconductive Polymer Composites for Heat-Induced Release

Electroconductive polymer composites have been developed to release N,N-diethyl-3-methylbenzamide in response to heat generated by an electric current. mdpi.comnih.gov These composites can be formulated with varying concentrations of the active compound (e.g., 6 to 30 wt%) and an electrically conductive filler, such as multi-walled carbon nanotubes, within a polymer matrix. nih.gov The electrical resistivity of these materials, typically in the range of 150 to 171 Ohm, allows them to be heated effectively when a low voltage is applied. mdpi.comnih.gov

The principle of operation involves passing an electrical current through the composite, which generates heat due to the material's resistance. This increase in temperature promotes the thermal diffusion and subsequent release of the embedded N,N-diethyl-3-methylbenzamide from the composite matrix. mdpi.com The geometry of the composite application, such as a straight strip or a grid pattern, can influence the heating efficiency and, consequently, the release rate. mdpi.com Studies have shown that a grid pattern with the shortest conductor length (14 mm) resulted in faster heating and a greater release of the compound. mdpi.comnih.gov

Thermal Diffusion Parameters and Heat Flux Calculations (e.g., Onsager's theory, Fourier's law)

The release of N,N-diethyl-3-methylbenzamide from these smart composites is governed by principles of thermal diffusion. The application of voltage creates a temperature gradient, ensuring the uniform release of the repellent. mdpi.com The dynamic viscosity of the polymer composite has been identified as a significant factor affecting the thermal diffusion of the compound. nih.gov

The relationship between the applied electrical stimulus and the resulting release of the compound can be analyzed using thermodynamic principles. The electrical flux can be calculated using the Peltier and Thompson equations. mdpi.comnih.gov According to Onsager's theory of reciprocal relations, which describes coupled transport phenomena in thermodynamic systems out of equilibrium, the total flux of the substance is influenced by these interconnected flows of heat and electricity. mdpi.comnih.govwikipedia.org In this context, analysis has shown that the total flux of N,N-diethyl-3-methylbenzamide is highest when voltage is applied to the material with the shortest conductor length, correlating with the most efficient heating. mdpi.comnih.gov

The table below presents data from a thermal diffusion study on an electroconductive polymer composite containing N,N-diethyl-3-methylbenzamide, showing how the application geometry affects the amount of compound released.

| Composite Application Geometry | Conductor Length | Maximum Repellent Release (mol) | Achieved Temperature |

|---|---|---|---|

| Straight Strip (a) | Not specified | Lower | Not specified |

| Meander (b) | Not specified | Intermediate | Not specified |

| Grid (c) | Not specified | Higher | Not specified |

| Grid (d) | Not specified | Higher | Not specified |

| Grid (e) | 14 mm | 36.4 x 10⁻⁸ | 116 ± 1 °C |

Q & A

Q. What are the optimized synthetic routes for N-ethyl-3-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via amidation of 3-methylbenzoic acid derivatives. A common approach involves:

Acid Chloride Formation : React 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methylbenzoyl chloride .

Amidation : Treat the acid chloride with ethylamine in a non-polar solvent (e.g., dichloromethane) under controlled temperature (0–25°C) to minimize side reactions.

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., THF) may accelerate side reactions like hydrolysis, while non-polar solvents improve selectivity .

- Stoichiometry : Excess ethylamine (1.5–2.0 equivalents) ensures complete conversion of the acid chloride.

- Yield Optimization : Typical yields range from 60–80%, with impurities often arising from incomplete amidation or residual solvent.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, similar benzamides exhibit monoclinic systems (e.g., P2₁/c space group) with hydrogen-bonded networks stabilizing the structure .

- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirms amide functionality .

Q. How do solvent polarity and temperature affect the stability of this compound during synthesis?

Methodological Answer:

- Polar Solvents : Increase hydrolysis risk of the amide bond, especially at elevated temperatures. For instance, aqueous ethanol (≥50°C) degrades benzamides via nucleophilic attack .

- Non-Polar Solvents : Dichloromethane or toluene minimizes degradation, with optimal stability observed at 0–25°C.

- Kinetic Studies : Use HPLC or GC-MS to track degradation products (e.g., 3-methylbenzoic acid) under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data for this compound’s molecular interactions?

Methodological Answer:

- Case Study : If DFT calculations predict a planar amide group but X-ray data show torsion angles >20°, consider:

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonding) may distort geometry .

- Solvent Artifacts : Simulations often assume vacuum or implicit solvent, whereas experimental data reflect solid-state interactions.

- Validation : Compare multiple computational methods (e.g., MP2 vs. DFT) and experimental techniques (e.g., neutron diffraction) .

Q. What strategies improve the refinement of this compound’s crystal structure using SHELX software?

Methodological Answer:

Q. How can computational models predict the environmental persistence of this compound?

Methodological Answer:

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives. For example, higher logP (>3) correlates with bioaccumulation in lipid-rich environments .

- DFT Calculations : Simulate hydrolysis pathways under acidic/basic conditions. Transition states with energy barriers >25 kcal/mol indicate low environmental reactivity .

- Validation : Compare predictions with experimental OECD 301F (ready biodegradability) test results .

Q. What advanced techniques quantify trace impurities in this compound, and how are they validated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.